Tetrafluoro-m-phenylenediamine
Overview
Description
Tetrafluoro-m-phenylenediamine is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields of chemistry and materials science.
Synthesis Analysis
Tetrafluoro-m-phenylenediamine and its derivatives are synthesized through various chemical processes. For instance, Yano et al. (2003) synthesized a series of N,N,N',N'-tetraaryl-1,4-phenylenediamines, which are models for charged high-spin and organic mixed-valence molecular systems (Yano et al., 2003). Another synthesis approach involved creating asymmetric tetraaryl-1,3-phenylenediamine as a model for positively charged high-spin systems (Yano et al., 2003).
Molecular Structure Analysis
The molecular structure of tetrafluoro-m-phenylenediamine and its derivatives often involve complex arrangements. For example, the study by Yano et al. (2003) indicated that these compounds exhibit interesting electrochemical and spectroscopic properties, which are influenced by their molecular structure (Yano et al., 2003).
Chemical Reactions and Properties
Tetrafluoro-m-phenylenediamine undergoes various chemical reactions, leading to the formation of different compounds. The reactions of polyfluorochalcones with o-phenylenediamine result in the formation of polyfluorinated 2,4-diaryl-2,3-dihydrobenzo-1H-1,5-diazepines (Borodina & Orlova, 2015).
Physical Properties Analysis
The physical properties of tetrafluoro-m-phenylenediamine derivatives, such as thermal stability and solubility, have been studied. Chen et al. (2010) synthesized a novel N,N,N',N'-tetraphenyl-1,4-phenylenediamine-containing aromatic dibromide, which exhibited excellent solubility in common organic solvents and had useful levels of thermal stability (Chen et al., 2010).
Chemical Properties Analysis
The chemical properties, such as redox behavior and electron transport properties, are significant aspects of tetrafluoro-m-phenylenediamine derivatives. The study by Selby et al. (2002) presented the synthesis of tetra-p-anisyl-p-phenylenediamine and its derivatives, which showed potential for directional electron transport and charge-trapping properties (Selby et al., 2002).
Scientific Research Applications
Electrochemical Supercapacitors : Tetraphenyl-p-phenylenediamine-based covalent organic frameworks, closely related to tetrafluoro-m-phenylenediamine, were synthesized for potential use in high-performance electrochemical supercapacitors, leveraging their structures containing redox-active triphenylamine derivatives and high surface areas (EL-Mahdy et al., 2019).
Organic Electroluminescent Devices : p-Phenylenediamine-substituted fluorenes, similar in structure to tetrafluoro-m-phenylenediamine, were investigated for use as hole injection materials in organic electroluminescent devices, demonstrating good hole-transporting properties and high conductivity when doped (Gao et al., 2009).
Polyfluorinated Polyimide Synthesis : A study synthesized a polyfluorinated polyimide from tetrafluoro-m-phenylenediamine and another compound, resulting in a material with high optical transparency over optical communication wavelengths and excellent thermal stability (Ando et al., 1992).
High-Spin and Mixed-Valence Systems : Research into tetraaryl-m-phenylenediamines, which include tetrafluoro-m-phenylenediamine, focused on their use in high-spin systems and organic mixed-valence molecular systems, exploring their electrochemical and spectroscopic properties (Yano et al., 2003).
Enthalpies of Bond Cleavage Studies : The solvent effect on the enthalpies of N–H bond cleavage in p-phenylenediamine and tetrafluoro-m-phenylenediamine was studied, providing insights into the impact of solvents on reaction enthalpies related to hydrogen atom transfer and other mechanisms (Rimarčík et al., 2010).
Synthesis and Electronic Properties : Another study on N,N,N',N'-tetraaryl-1,4-phenylenediamines, related to tetrafluoro-m-phenylenediamine, examined their synthesis and unique properties upon electron oxidation, contributing to understanding their electronic properties (Yano et al., 2003).
Synthesis of Tetrafluorobenzheterocycles : Tetrafluoro-m-phenylenediamine was used as an intermediate in the synthesis of various tetrafluorobenzheterocycles, demonstrating its versatility as a synthetic intermediate (Heaton et al., 1997).
Redox Properties in Polyarylamines : The synthesis and electrochemical characterization of derivatives of tetra-p-anisyl-p-phenylenediamine, closely related to tetrafluoro-m-phenylenediamine, were explored for their potential in directional electron transport and charge-trapping properties (Selby et al., 2002).
properties
IUPAC Name |
2,4,5,6-tetrafluorobenzene-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F4N2/c7-1-2(8)5(11)4(10)6(12)3(1)9/h11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGQUGCFZKMIJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)N)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1043752 | |
Record name | Tetrafluoro-m-phenylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1043752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diaminotetrafluorobenzene | |
CAS RN |
1198-63-6 | |
Record name | 2,4,5,6-Tetrafluoro-1,3-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1198-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrafluoro-m-phenylenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Diaminotetrafluorobenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114705 | |
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Record name | 1,3-Benzenediamine, 2,4,5,6-tetrafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetrafluoro-m-phenylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1043752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,5,6-tetrafluorobenzene-1,3-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.487 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TETRAFLUORO-M-PHENYLENEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19XX864S3H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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